molecular formula C12H16O2 B8576736 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone

1-(4-Tert-butyl-3-hydroxyphenyl)ethanone

Cat. No.: B8576736
M. Wt: 192.25 g/mol
InChI Key: WPTISIUUNGAVOF-UHFFFAOYSA-N
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Description

1-(4-Tert-butyl-3-hydroxyphenyl)ethanone is an organic compound with a molecular formula of C12H16O2 It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 1-(4-Tert-butyl-3-oxo-phenyl)-ethanone or 1-(4-Tert-butyl-3-carboxy-phenyl)-ethanone.

    Reduction: 1-(4-Tert-butyl-3-hydroxy-phenyl)-ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Tert-butyl-3-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in the production of plastics and other materials to enhance their durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing cellular signaling pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

    2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties.

    Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in various applications.

Uniqueness: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for targeted modifications and derivatizations, making it a versatile compound in research and industry.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-tert-butyl-3-hydroxyphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-8(13)9-5-6-10(11(14)7-9)12(2,3)4/h5-7,14H,1-4H3

InChI Key

WPTISIUUNGAVOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of aluminum chloride (162.3 g, 1.22 mol) in methylene chloride (600 mL) at −75° C. was added acetyl chloride (95.7 g, 1.22 mol) while stirring under an atmosphere of argon. 2-tert-Butyl-phenol (167 g, 1.11 mol) was added dropwise over 1 hr. The resulting mixture was allowed to warm to 0° C. for 10 min. The resulting mixture was then quenched with ice and extracted with EtOAc (1.5 L). The organic layer was separated and dried with brine. The organic layer was evaporated in vacuo to yield a white solid. The white solid was dissolved in methanol (300 mL) and treated with potassium carbonate (100 g) and the resulting mixture allowed to stir 18 h at room temperature. Water (300 mL) was added and pH adjusted to 5 to 6 using concentrated hydrochloric acid. The resulting mixture was extracted with EtOAc. The organic layer was rinsed with brine and dried over sodium sulfate, then evaporated in vacuo to yield 1-(4-tert-butyl-3-hydroxy-phenyl)-ethanone as a tan solid. C12H16O2; MS (ESI) m/z 193.2 (MH)+.
Quantity
162.3 g
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reactant
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95.7 g
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600 mL
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167 g
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reactant
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100 g
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reactant
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0 (± 1) mol
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reactant
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300 mL
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solvent
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300 mL
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